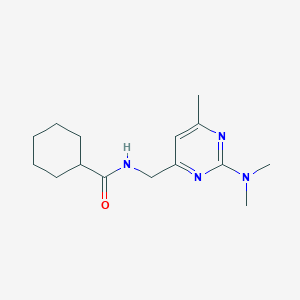
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a methylpyrimidinyl moiety, and a cyclohexanecarboxamide structure. This unique compound finds utility in various scientific research applications due to its distinctive chemical properties.
科学的研究の応用
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex molecules, particularly in drug discovery and development processes.
Biology
Biologically, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide is studied for its interaction with specific enzymes and proteins, making it valuable in enzyme inhibition studies.
Medicine
In medicinal chemistry, it is explored for potential therapeutic applications due to its unique pharmacophore, contributing to drug design and pharmacokinetics research.
Industry
Industrial applications include its use in the development of agrochemicals and fine chemicals, benefiting from its chemical stability and reactivity.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves a multi-step process starting from readily available starting materials. The synthesis can be approached via:
Formation of the Methylpyrimidine Derivative: Initial reaction involves the formation of the 2-(dimethylamino)-6-methylpyrimidine derivative through methylation and amination reactions under controlled temperature and pressure.
Attachment to Cyclohexanecarboxamide: The pyrimidine derivative is then reacted with cyclohexanecarboxylic acid or its derivatives using coupling agents such as EDCI or DCC to form the final compound.
Purification: The resultant product is purified using chromatography techniques to ensure high purity and yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves continuous flow processes, optimizing reaction conditions to improve efficiency and reduce costs. Catalysts and automated systems are employed to ensure consistency in large-scale production.
化学反応の分析
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can produce amine derivatives.
Substitution: Substitution reactions at the pyrimidine ring are possible using halogenating agents or nucleophiles.
Common Reagents and Conditions
Reactions involving this compound often utilize reagents like:
Palladium catalysts: For hydrogenation or cross-coupling reactions.
Lewis acids: Such as aluminum chloride for electrophilic aromatic substitution.
Bases: Like sodium hydride for deprotonation and nucleophilic substitution.
Major Products
Oxidized Derivatives: N-oxide forms of the compound.
Reduced Products: Amine derivatives post reduction.
Substituted Products: Various halogenated or nucleophile-substituted compounds on the pyrimidine ring.
類似化合物との比較
Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzamide
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxylate
Unique Aspects
Compared to similar compounds, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide features a cyclohexane ring, which imparts unique steric and electronic properties, enhancing its reactivity and interaction with biological targets. The cyclohexane moiety also provides increased hydrophobic character, influencing its solubility and bioavailability.
This compound's unique structural features and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-9-13(18-15(17-11)19(2)3)10-16-14(20)12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZXGIUVQMZCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
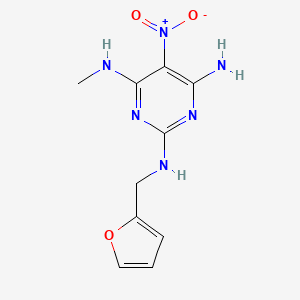
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2936587.png)
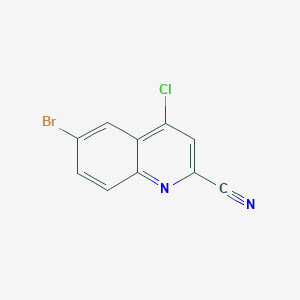
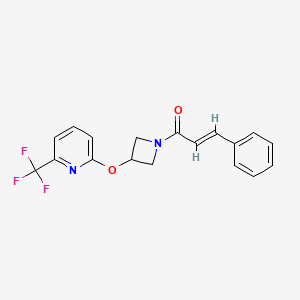
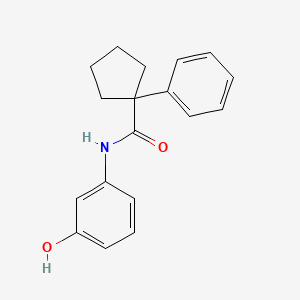
![ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2936591.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2936595.png)
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)
![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)
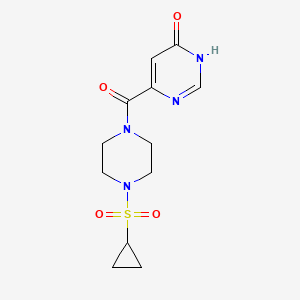
![2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2936602.png)
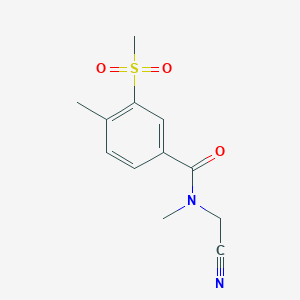
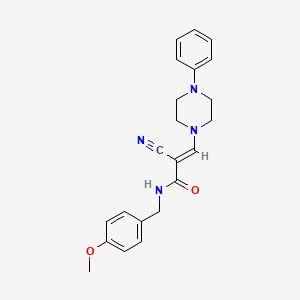
![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)
